Predicted LogP Distinguishes 329699-48-1 from the 4,5-Diphenyl Analog and the 2,6-Difluorobenzyl Variant
The predicted octanol–water partition coefficient (LogP) of 3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is 3.975, as reported by the commercial vendor Leyan . This value is lower than the LogP of 5.29 reported for the direct 4,5-diphenyl analog 3-[(4-fluorobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole (Hit2Lead ID 7497953) , and also differs from the 2,6-difluorobenzyl variant 3-[(2,6-difluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole, for which the additional fluorine is expected to increase lipophilicity further. The ≈1.3-unit LogP reduction relative to the diphenyl congener translates to an approximately 20-fold lower predicted membrane partition coefficient, which can influence cellular permeability, solubility, and off-target binding.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.975 |
| Comparator Or Baseline | 3-[(4-fluorobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole (LogP = 5.29) |
| Quantified Difference | ΔLogP ≈ -1.315 (≈20-fold lower predicted membrane partitioning) |
| Conditions | Predicted values from vendor computational chemistry datasets; method not disclosed but consistent with consensus LogP algorithms . |
Why This Matters
The lower LogP of 329699-48-1 suggests superior aqueous solubility and a reduced risk of non-specific membrane accumulation compared to the 4,5-diphenyl analog, which is a relevant factor when selecting compounds for in vitro antimicrobial susceptibility testing or cellular assays.
